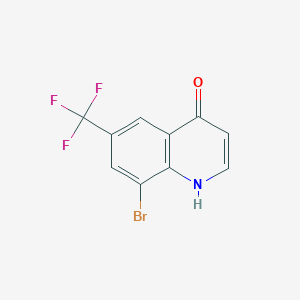

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

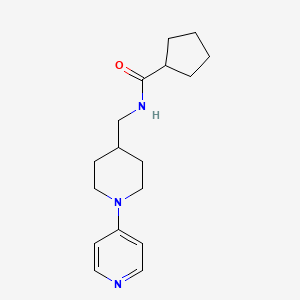

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5BrF3N . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one involves several steps. The synthetic route involves the use of 8-Bromo-3-iodoquinoline and trifluoromethyl as precursors . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis

The molecular structure of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It has a bromine atom at the 8th position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one has a molecular weight of 276.053. It has a density of 1.7±0.1 g/cm3 and a boiling point of 301.3±37.0 °C at 760 mmHg . The melting point is not available. It has a flash point of 136.0±26.5 °C .Applications De Recherche Scientifique

Design and Functional Characterization of Chemical Probes

- Research has shown the development of quinolin-2(1H)-one inhibitors with specificity for members of the BET (bromodomain and extra terminal) family, highlighting their potential in gene expression control in eukaryotes (Wu et al., 2014).

Luminescence and Magnetic Properties

- A study on Ln2 complexes based on 8-hydroxyquinoline derivatives demonstrated their photoluminescence and slow magnetization relaxation properties, indicating potential applications in materials science (Chu et al., 2018).

Corrosion Inhibition

- Novel 8-Hydroxyquinoline derivatives have been synthesized and characterized for their effectiveness as acid corrosion inhibitors for mild steel, suggesting their utility in industrial applications (Rbaa et al., 2020).

Coordination Complexes and Chemical Reactivity

- Studies have also explored the synthesis and reactivity of various quinoline derivatives, leading to insights into their potential use in creating coordination complexes and understanding chemical reactivity (Son et al., 2010).

Synthesis of Polysubstituted Quinolin-2(1H)-ones

- Research has been conducted on the synthesis of polysubstituted quinolin-2(1H)-ones, highlighting methods for the creation of chemically diverse quinolones, which could have multiple applications in organic chemistry (Zhang et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-6-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKJXDWLLABXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)

![N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B2914089.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)

![3-[(3-bromophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2914093.png)

![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2914096.png)

![3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2914098.png)